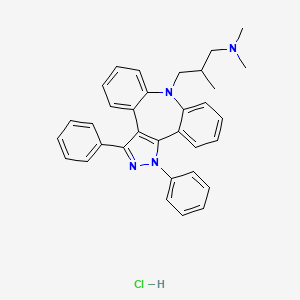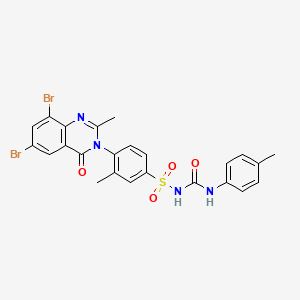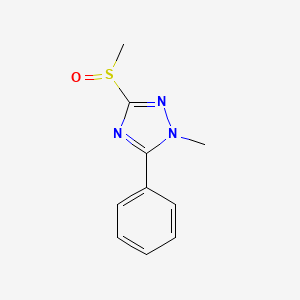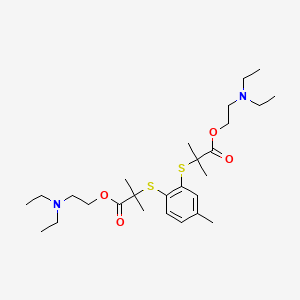
Propionic acid, 2,2'-((4-methyl-o-phenylene)dithio)bis(2-methyl-, bis(2-(diethylamino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sch 1630 is a chemical compound with the molecular formula C27H46N2O4S2 . It contains a total of 81 atoms, including 46 hydrogen atoms, 27 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The compound is characterized by its complex structure, which includes multiple bonds, aromatic rings, esters, tertiary amines, and sulfides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Ring Formation: This can be achieved through Friedel-Crafts alkylation or acylation.
Esterification: This involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Introduction of Sulfide Groups: This can be done through the reaction of thiols with alkyl halides.
Industrial Production Methods
Industrial production methods for Sch 1630 would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
Sch 1630 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The aromatic rings in Sch 1630 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Sch 1630 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Sch 1630 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that Sch 1630 can modulate various biochemical processes through its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Sch 1629: A structurally similar compound with slight variations in its molecular formula.
Sch 1631: Another related compound with different functional groups.
Uniqueness
Sch 1630 is unique due to its specific combination of aromatic rings, esters, tertiary amines, and sulfides. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
96971-69-6 |
|---|---|
Molecular Formula |
C27H46N2O4S2 |
Molecular Weight |
526.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-[2-[1-[2-(diethylamino)ethoxy]-2-methyl-1-oxopropan-2-yl]sulfanyl-4-methylphenyl]sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C27H46N2O4S2/c1-10-28(11-2)16-18-32-24(30)26(6,7)34-22-15-14-21(5)20-23(22)35-27(8,9)25(31)33-19-17-29(12-3)13-4/h14-15,20H,10-13,16-19H2,1-9H3 |
InChI Key |
ZHCBKZNAOBXLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C)(C)SC1=C(C=C(C=C1)C)SC(C)(C)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



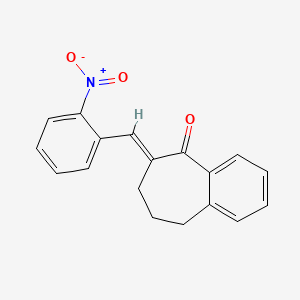
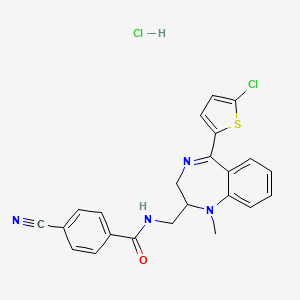
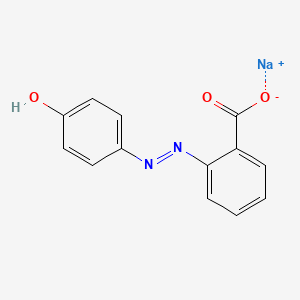

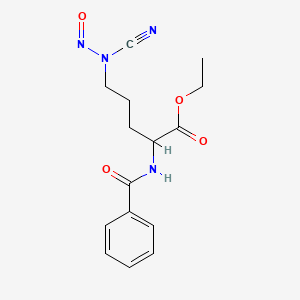
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)




